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Compound of Interest

Compound Name: 5-Nitrobarbituric acid

Cat. No.: B147299 Get Quote

Application Note: Synthesis of 5-Nitrobarbituric
Acid
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Nitrobarbituric
acid, also known as dilituric acid, through the direct nitration of barbituric acid. The procedure

is based on established methods and includes reaction conditions, purification by

recrystallization, and expected yields.

Introduction
5-Nitrobarbituric acid is a derivative of barbituric acid used as an intermediate in the

synthesis of various pharmaceutical compounds and as a microreagent for the detection of

potassium.[1][2][3][4] The most common and straightforward method for its preparation is the

direct nitration of barbituric acid using fuming nitric acid.[5][6][7] This protocol details the

procedure for synthesis and subsequent purification to yield a high-purity product.

Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials:
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Barbituric Acid

Fuming Nitric Acid (sp. gr. 1.52)

Deionized Water

Ice

Equipment:

Round-bottom flask (1 L)

Mechanical stirrer

Ice bath

Buchner funnel and filtration flask

Beakers

Oven

Part A: Nitration of Barbituric Acid
In a 1 L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid (sp. gr.

1.52).

Surround the flask with an ice bath to cool the nitric acid.

Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of

two hours.[7]

Critical Step: Carefully monitor the reaction temperature and maintain it below 40°C

throughout the addition of barbituric acid.[1][2][7][8]

After the addition is complete, continue stirring the mixture for an additional hour, allowing

the reaction to proceed to completion.[7]

While stirring, slowly add 430 mL of water to the reaction mixture.
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Cool the resulting solution to 10°C in the ice bath to precipitate the crude product.[7]

Collect the crude 5-Nitrobarbituric acid by filtration using a Buchner funnel.

Wash the collected solid with cold water to remove residual nitric acid.[7]

Dry the crude product on a glass tray in an oven at 60–80°C.[7] It is important to dry the

product before recrystallization to effectively remove all nitric acid.[6][7]

Part B: Purification by Recrystallization
Transfer the dried, crude 5-Nitrobarbituric acid to a 2 L flask.

Add 860 mL of boiling water and heat the mixture on a boiling water bath.[6][7] For efficient

dissolution, steam can be blown into the mixture.[6][7]

Once the solid is completely dissolved, filter the hot solution to remove any insoluble

impurities. If the solution is not a clear yellow, activated carbon (Norite) can be added before

filtration.[6]

Allow the filtrate to cool slowly overnight. Crystals of 5-Nitrobarbituric acid will form.[6][7]

Collect the purified crystals by filtration and wash them with a small amount of cold water.[6]

[7]

Dry the final product in an oven. The drying temperature determines the hydration state of

the final product (see Table 1).[6][7]

Data Presentation
The following table summarizes the quantitative data associated with the synthesis protocol.
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Parameter Value Reference

Reactants

Barbituric Acid 100 g (0.61 mole) [7]

Fuming Nitric Acid (sp. gr.

1.52)
143 mL [7]

Reaction Conditions

Nitration Temperature < 40°C [1][2][7][8]

Nitration Time 3 hours (2h addition + 1h stir) [7]

Product Yield & Properties

Yield (dried at 90-95°C) 139-141 g [6][7]

Yield (Anhydrous, dried at 110-

115°C)
90-94 g (85-90%) [1][2][6][7]

Melting Point (Trihydrate) 180-183°C (decomposes) [1][6][7]

Melting Point (Anhydrous) 176°C (decomposes) [6][7]

Appearance Prisms and leaflets from water [1][2]

Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
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Nitration Stage

Purification Stage

1. Add Barbituric Acid to
Fuming Nitric Acid (< 40°C)

2. Stir for 1 hour

3. Quench with Water
& Cool to 10°C

4. Filter Crude Product

5. Dissolve Crude Product
in Boiling Water

Crude Product

6. Hot Filtration

7. Cool Overnight
to Crystallize

8. Filter Purified Product

9. Dry in Oven

Final Product:
5-Nitrobarbituric Acid

Start Materials:
Barbituric Acid, HNO₃

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Nitrobarbituric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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